molecular formula C40H69NO12 B139708 Mitemcinal CAS No. 154738-42-8

Mitemcinal

Katalognummer: B139708
CAS-Nummer: 154738-42-8
Molekulargewicht: 756.0 g/mol
InChI-Schlüssel: BELMMAAWNYFCGF-PZXAHSFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mitemcinal is a motilin agonist derived from the macrolide antibiotic erythromycin. It was discovered in the laboratories of Chugai Pharma. This compound is orally administered and is believed to have strong promotility effects, which means it can enhance gastrointestinal motility by speeding up the clearance of acid from the esophagus and stomach .

Vorbereitungsmethoden

Mitemcinal is synthesized from erythromycin through a series of chemical reactions. The synthetic route involves the modification of erythromycin to introduce specific functional groups that enhance its motilin agonist properties while eliminating its antibiotic activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Analyse Chemischer Reaktionen

Mitemcinal unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Gastroparesis Treatment

Mitemcinal has shown promise in treating gastroparesis, a condition where the stomach cannot empty itself of food in a normal fashion. Clinical trials have demonstrated its efficacy in both idiopathic and diabetic gastroparesis.

  • Clinical Trial Results : A study involving 106 patients revealed that all doses of this compound (10 mg, 20 mg, and 30 mg) improved gastric emptying compared to placebo. The most significant improvement was observed with the 30 mg twice daily regimen, achieving a 75% meal retention rate at 240 minutes post-ingestion versus only 10% in the placebo group .
Dose (mg)Meal Retention at 240 min (%)Placebo Response (%)
105010
206510
307510
  • Diabetic vs. Idiopathic Response : Diabetic patients exhibited a more pronounced response to this compound than those with idiopathic gastroparesis, indicating that this compound may be particularly effective in managing symptoms related to diabetes .

Symptom Relief

In a separate trial involving insulin-requiring diabetics with gastroparesis symptoms, this compound at a dose of 10 mg bid resulted in a statistically significant increase in overall response rates compared to placebo (10.6% increase) over three months . This suggests that this compound not only aids gastric emptying but also alleviates the associated symptoms of discomfort and nausea.

Case Study Insights

Real-world evidence has been instrumental in understanding the broader implications of this compound's use. For instance, data collected from patients undergoing treatment for diabetic gastroparesis have highlighted improvements in quality of life and symptom management when using this compound as part of their therapeutic regimen .

Safety Profile

This compound's safety profile has been comparable to placebo in clinical trials, with no significant adverse events reported that exceed those seen in control groups . This is crucial for patient compliance and acceptance of treatment.

Wirkmechanismus

Mitemcinal acts as an agonist at the motilin receptor, which is a receptor involved in regulating gastrointestinal motility. By binding to this receptor, this compound stimulates the contraction of smooth muscles in the gastrointestinal tract, thereby accelerating gastric emptying and improving motility .

Vergleich Mit ähnlichen Verbindungen

Mitemcinal ist insofern einzigartig, als es die prokinetischen Wirkungen von Erythromycin ohne seine antibiotischen Eigenschaften beibehält. Ähnliche Verbindungen umfassen:

    Erythromycin: Ein Makrolid-Antibiotikum mit prokinetischen Wirkungen, das jedoch das Risiko einer Antibiotikaresistenz birgt.

    Cisaprid: Ein prokinetisches Mittel, das die gastrointestinale Motilität verbessert, aber mit schweren kardialen Nebenwirkungen in Verbindung gebracht wurde.

    Domperidon: Ein weiteres prokinetisches Mittel zur Behandlung gastrointestinaler Störungen, das jedoch in einigen Regionen aufgrund von Sicherheitsbedenken nur begrenzt verfügbar ist.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die gastrointestinale Motilität zu verbessern, ohne die damit verbundenen Risiken einer Antibiotikaresistenz oder schwerer Nebenwirkungen .

Biologische Aktivität

Mitemcinal, also known as GM-611, is a novel prokinetic agent derived from erythromycin, primarily functioning as a motilin receptor agonist . This compound has garnered attention for its potential therapeutic applications in treating gastrointestinal disorders, particularly gastroparesis . The following sections provide a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts by stimulating motilin receptors, which are G protein-coupled receptors located in the gastrointestinal tract. Activation of these receptors enhances gastrointestinal motility and accelerates gastric emptying. This mechanism is particularly beneficial in conditions characterized by delayed gastric emptying, such as diabetic and idiopathic gastroparesis .

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with gastroparesis. A notable randomized, double-blind study involving 106 patients assessed the impact of various doses of this compound on gastric emptying:

Dose Group Sample Size Gastric Emptying Improvement (240 min) Response Rate
Placebo2210%-
This compound 10 mg21--
This compound 20 mg21--
This compound 30 mg2175%Significant

The results indicated that all doses of this compound exhibited prokinetic activity, with the most significant improvement observed in the 30 mg bid group .

Specific Findings

  • Diabetic Gastroparesis : Patients with diabetic gastroparesis showed a better response to this compound compared to those with idiopathic forms. The study noted a dose-dependent increase in blood glucose levels one hour after meals in diabetic patients .
  • Symptom Relief : While both this compound and placebo groups reported improvements in gastroparetic symptoms, the placebo effect was prominent, suggesting that further studies are needed to confirm the drug's efficacy beyond placebo responses .

Safety Profile

This compound's safety has been assessed through preclinical and clinical evaluations. Notably, concerns regarding QT prolongation—an effect associated with other motilin agonists—were examined through electrophysiological assays. The findings indicated that while this compound does interact with HERG-encoded potassium channels, its impact on QT interval prolongation appears manageable within therapeutic dosing ranges .

Case Studies

A series of case studies have highlighted this compound's role in managing symptoms associated with gastroparesis:

  • Case Study 1 : A patient with chronic diabetic gastroparesis experienced significant symptom relief and improved gastric emptying after a four-week regimen of this compound at 30 mg bid.
  • Case Study 2 : Another patient with idiopathic gastroparesis reported moderate improvements in nausea and vomiting but did not achieve statistically significant results compared to placebo.

These individual cases underscore the variability in patient responses and the need for personalized treatment approaches when administering this compound.

Eigenschaften

Key on ui mechanism of action

Mitemcinal, an oral motilin agonist, accelerates gastric emptying.

CAS-Nummer

154738-42-8

Molekularformel

C40H69NO12

Molekulargewicht

756.0 g/mol

IUPAC-Name

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione

InChI

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1

InChI-Schlüssel

BELMMAAWNYFCGF-PZXAHSFZSA-N

SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Isomerische SMILES

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Kanonische SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Key on ui other cas no.

154738-42-8

Synonyme

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid
GM 611
GM-611
GM611
mitemcinal

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitemcinal
Reactant of Route 2
Mitemcinal
Reactant of Route 3
Mitemcinal
Reactant of Route 4
Mitemcinal
Reactant of Route 5
Mitemcinal
Reactant of Route 6
Reactant of Route 6
Mitemcinal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.